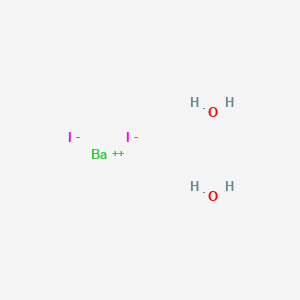

Barium(2+);diiodide;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium(2+);diiodide;dihydrate is a chemical compound with the molecular formula BaI2·2H2O . This compound is a white, odorless, and crystalline solid that is soluble in water .

Synthesis Analysis

Barium iodide dihydrate is made by the neutralization of barium carbonate with HI in water . The product crystallizes as the hydrate BaI2·2H2O . If this is heated, dehydration to anhydrous BaI2 occurs .Molecular Structure Analysis

The structure of the anhydrous form of Barium(2+);diiodide;dihydrate resembles that of lead (II) chloride, with each Ba center bound to nine iodide ligands . The molecular formula of barium iodide is given as BaI2 .Chemical Reactions Analysis

When barium iodide is reacted with potassium bromide, potassium iodide and barium bromide are formed . When barium iodide is reacted with sodium sulfate, barium sulfate is formed along with sodium iodide .Physical And Chemical Properties Analysis

Barium iodide is odorless and found as a white solid substance . It is highly soluble in alcohol . The pH value of barium iodide is 7 . The density of barium iodide is 5.15g/cm3 . Its melting and boiling point is 711°C and 2027°C respectively . Its molecular weight is 391.136g/mol .Wissenschaftliche Forschungsanwendungen

Precursor for Barium Complexes

Barium Iodide Dihydrate serves as a barium precursor for the preparation of barium iodo alkoxide/acetato complexes. These complexes are significant in various chemical syntheses and materials science applications .

Source for Other Iodides

It is an important source for many other iodides, leveraging its ability to exist in both anhydrous and hydrated forms, which makes it versatile for use in different chemical conditions .

Organobarium Compound Formation

Barium Iodide reacts with alkyl potassium compounds to form organobarium compounds, which are useful in organic synthesis and potentially in pharmaceutical research .

Additive to Steel and Cast Iron

Barium is used as an additive to steel and cast iron to improve certain properties of the metals, such as their strength and workability .

Alloy Component

It is alloyed with silicon and aluminum in load-bearing alloys, enhancing their performance in various engineering applications .

MilliporeSigma - Barium iodide 98 7787-33-9 Wikipedia - Barium iodide Chemistry Learner - Barium Iodide American Elements - Barium Iodide Dihydrate

Wirkmechanismus

Target of Action

Barium iodide dihydrate, also known as BARIUMIODIDEDIHYDRATE, is an inorganic compound .

Mode of Action

It is known that it can be used as a barium precursor for the preparation of barium iodo alkoxide/acetato complexes .

Biochemical Pathways

It is primarily used in the synthesis of other iodide compounds .

Pharmacokinetics

It is known to be soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Its primary use is in the synthesis of other iodide compounds .

Action Environment

The action of Barium iodide dihydrate can be influenced by environmental factors. For example, when heated, hydrated barium iodide converts to the anhydrous salt . This suggests that temperature can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

barium(2+);diiodide;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCFPBOVNFNMO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[I-].[I-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4I2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589953 |

Source

|

| Record name | Barium iodide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium(2+);diiodide;dihydrate | |

CAS RN |

7787-33-9 |

Source

|

| Record name | Barium iodide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)